4-Bromo-1-(methyl-D3)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5BrN2 |
|---|---|
Molecular Weight |
164.02 g/mol |
IUPAC Name |
4-bromo-1-(trideuteriomethyl)pyrazole |
InChI |
InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3/i1D3 |
InChI Key |
IXJSDKIJPVSPKF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)Br |
Canonical SMILES |
CN1C=C(C=N1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Literature review of brominated deuterated pyrazole building blocks
This guide outlines the strategic synthesis, functionalization, and application of brominated deuterated pyrazole building blocks in drug discovery. It addresses the convergence of three critical design elements: the pyrazole pharmacophore, the bromine synthetic handle, and the deuterium metabolic shield.
Strategic Synthesis & Application in Medicinal Chemistry
Executive Summary: The "Trident" Strategy
In modern drug discovery, the brominated deuterated pyrazole represents a high-value "trident" building block. It combines three distinct tactical advantages into a single molecular scaffold:
-
The Pyrazole Core: A privileged pharmacophore found in blockbuster drugs (e.g., Celecoxib, Ruxolitinib, Apixaban) due to its hydrogen-bonding capability and dipole characteristics.
-
The Bromine Handle: A versatile site for regioselective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
-
The Deuterium Shield: A kinetic isotope effect (KIE) tool used to block metabolic "soft spots" (specifically oxidative metabolism at C3/C5), potentially extending half-life (
) and reducing toxic metabolite formation without altering potency.
This guide reviews the synthesis of these dual-functionalized blocks, specifically focusing on 4-bromo-3,5-d₂-1H-pyrazole , and provides self-validating protocols for their production and use.
Strategic Rationale & Mechanism
The Deuterium Switch & Metabolic Stability
The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point energy. This difference leads to a primary Kinetic Isotope Effect (KIE), where C-D bond cleavage is the rate-determining step in oxidative metabolism (e.g., by Cytochrome P450s).
-
Mechanism: CYP450 enzymes typically attack the electron-rich C3 and C5 positions of the pyrazole ring.
-
Impact: Replacing H with D at these positions can reduce intrinsic clearance (
) by 2–5 fold. -
Case Context: While Deucravacitinib (Sotyktu) utilizes a deuterated methyl amide, the same principle applies to the pyrazole ring itself in earlier-stage candidates to prevent ring oxidation.
Regioselectivity of Bromination vs. Deuteration
Understanding the electronic bias of the pyrazole ring is critical for synthesis:
-
Electrophilic Aromatic Substitution (SEAr): Favors the C4 position (most nucleophilic carbon). This is the standard site for bromination (
, NBS). -
Deprotonation/Lithiation: Favors the C5 position (most acidic proton on the C-ring, often directed by N-protecting groups).
-
H/D Exchange:
-
Acid-Catalyzed: Favors C4 (SEAr mechanism).
-
Base-Catalyzed: Favors C3/C5 (via deprotonation/reprotonation).
-
Figure 1: Regioselectivity Map of the Pyrazole Ring
Caption: Electronic map showing divergent reactivity at C4 vs C3/C5, dictating the synthetic order of operations.
Synthetic Methodologies
Module A: Synthesis of 4-Bromo-3,5-d₂-1H-pyrazole
This is the most common building block, allowing coupling at C4 while protecting the C3/C5 flanks.
Protocol 1: The "Exchange-First" Approach (Recommended)
This method is cost-effective and scalable, avoiding expensive deuterated hydrazines.
-
Step 1: Global Deuteration (H/D Exchange)
-
Reagents: Pyrazole (1.0 eq),
(solvent), NaOD (0.1 eq). -
Conditions: Microwave irradiation at 140°C or reflux for 24-48h.
-
Mechanism: Base-catalyzed exchange at C3/C5 is rapid; C4 exchange is slower but occurs over time or with acid catalysis. For specific C3/C5 deuteration, mild base is sufficient.
-
Checkpoint:
-NMR in DMSO- should show disappearance of signals at 7.6 (C3/5) and 6.3 (C4). -
Result: Perdeuteropyrazole (
).
-
-
Step 2: Regioselective Bromination
-
Reagents: Perdeuteropyrazole, NBS (N-Bromosuccinimide, 1.05 eq), DMF or MeCN.
-
Conditions: 0°C to RT, 2h.
-
Causality: The C4-D bond is weaker than the C-Br bond being formed? No, the driving force is the formation of the stable brominated product. The electrophile (
) attacks C4. Since C4 is deuterated, a is lost (restoring aromaticity). -
Outcome: The Deuterium at C4 is replaced by Bromine. The Deuteriums at C3/C5 remain intact.
-
Final Product: 4-Bromo-3,5-d₂-1H-pyrazole .
-
Protocol 2: De Novo Cyclization
Best for introducing complex substituents (
-
Reagents: Hydrazine-d4 (
) + 1,3-Dicarbonyl (or Malonaldehyde bis(dimethylacetal)). -
Note: Requires commercially available
(CAS: 102095-60-3).
Module B: Synthesis of 3-Bromo-4,5-d₂-1H-pyrazole
Accessing the 3-bromo isomer is more challenging as it fights the natural C4-selectivity.
-
Step 1: Synthesis of 3-Amino-pyrazole (Commercial).
-
Step 2: H/D Exchange.
-
Perform acid-catalyzed exchange (
) to deuterate C4.
-
-
Step 3: Sandmeyer-type Bromination.
-
Reagents:
, t-BuONO (tert-butyl nitrite), MeCN. -
Mechanism: Radical-mediated substitution of the diazonium species at C3.
-
Result: 3-Bromo-4-d-pyrazole (C5 exchange may vary; requires optimization).
-
Data Presentation & Building Block Library
Table 1: Key Brominated Deuterated Pyrazole Building Blocks
| Compound Name | Structure Code | Deuteration Site | Bromine Site | Primary Application |
| 4-Bromo-3,5-d₂-pyrazole | BDP-01 | C3, C5 | C4 | Protecting metabolic soft spots; Suzuki coupling at C4. |
| 4-Bromo-1-methyl-d₃-pyrazole | BDP-02 | N-Methyl ( | C4 | Analog of Deucravacitinib substructure; prevents N-demethylation. |
| 3-Bromo-4-d-pyrazole | BDP-03 | C4 | C3 | Scaffold hopping; coupling at C3. |
| 3,5-Dibromo-4-d-pyrazole | BDP-04 | C4 | C3, C5 | Double coupling templates. |
Experimental Workflow Diagram
Figure 2: Synthesis & Validation Workflow for BDP-01
Caption: Step-by-step workflow for the synthesis of 4-Bromo-3,5-d2-pyrazole with integrated QC checkpoints.
References
-
Use of Deuterium in Drug Discovery
- Title: Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
- Source: Journal of Medicinal Chemistry (2014).
-
URL:[Link]
-
Regioselectivity of Pyrazole Bromination
-
H/D Exchange Methodologies
- Title: Hydrogen-deuterium exchange of aromatic amines and amides using deuter
- Source: Tetrahedron Letters (2014).
-
URL:[Link]
-
Deucravacitinib Context
-
General Pyrazole Synthesis
Sources
Methodological & Application
Buchwald-Hartwig amination using 4-Bromo-1-(methyl-D3)-1H-pyrazole
Technical Application Note: Buchwald-Hartwig Amination of 4-Bromo-1-(methyl-D3)-1H-pyrazole
Executive Summary & Strategic Rationale
The incorporation of deuterium into drug scaffolds—specifically the trideuteromethyl (
This guide details the cross-coupling of 4-Bromo-1-(methyl-D3)-1H-pyrazole with amines. While 4-bromopyrazoles are notoriously difficult coupling partners due to the coordinating ability of the pyrazole nitrogens (which can poison the palladium catalyst), this protocol utilizes sterically demanding dialkylbiaryl phosphine ligands to enforce reductive elimination and prevent catalyst deactivation.
Key Technical Advantages of this Protocol:
-
Isotopic Fidelity: Conditions are tuned to prevent H/D exchange at the methyl position.
-
Catalyst Longevity: Uses tBuBrettPhos to sterically shield the Pd center from non-productive coordination by the pyrazole substrate.
-
Scalability: Validated for milligram to multigram scale synthesis.
Mechanistic Considerations & Substrate Analysis
The Substrate: 4-Bromo-1-(methyl-D3)-1H-pyrazole
-
Electronic Profile: The pyrazole ring is electron-rich (π-excessive). The C4-Br bond is less activated for oxidative addition compared to electron-deficient pyridines or benzenes.
-
Catalyst Poisoning: The
nitrogen (N2) is a competent ligand for Pd(II). If the phosphine ligand is not bulky enough, the substrate will displace the ligand, forming a stable, unreactive bis-pyrazole Pd complex (catalyst resting state). -
Deuterium Stability: The
bond is chemically inert under Buchwald conditions. The conditions described below (anhydrous, basic) do not promote C-D bond cleavage or scrambling.
The Catalyst System
We utilize a Third-Generation (G3) or Fourth-Generation (G4) Buchwald Precatalyst system.
-
Ligand (L): tBuBrettPhos (2-(Di-tert-butylphosphino)-2′,4′,6′- triisopropyl-3,6-dimethoxy-1,1′-biphenyl). The extreme bulk of the tert-butyl groups and the triisopropyl aryl backbone prevents the formation of inactive Pd-dimers and inhibits N-coordination from the substrate.
-
Base: LHMDS (Lithium bis(trimethylsilyl)amide). Unlike alkoxide bases, silylamides are less nucleophilic toward the pyrazole ring and provide a soluble base source in THF, essential for the deprotonation of the amine-Pd complex.
Visualization: Reaction Pathway
The following diagram outlines the catalytic cycle and the specific role of steric bulk in preventing the "dead-end" pathway.
Figure 1: Catalytic cycle highlighting the necessity of bulky ligands (tBuBrettPhos) to avoid the off-cycle catalyst poisoning pathway (Red).
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[1][2][3] | Role | Critical Attribute |
| 4-Bromo-1-(methyl-D3)-1H-pyrazole | 1.0 | Electrophile | >98% D-enrichment |
| Amine (Secondary) | 1.2 | Nucleophile | Dry, free base |
| tBuBrettPhos Pd G3 | 0.02 (2 mol%) | Precatalyst | Air-stable solid |
| tBuBrettPhos (Optional) | 0.02 (2 mol%) | Free Ligand | Added if using Pd2(dba)3 |
| LHMDS (1.0 M in THF) | 2.2 | Base | Moisture sensitive |
| THF (Anhydrous) | [0.2 M] | Solvent | Degassed |
Step-by-Step Procedure (Schlenk/Vial)
Pre-reaction Setup: Ensure all glassware is oven-dried (120°C) and cooled under a stream of Argon or Nitrogen.
-
Charge Solids:
-
In a 20 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap, add:
-
4-Bromo-1-(methyl-D3)-1H-pyrazole (1.0 equiv, e.g., 164 mg for 1 mmol scale).
-
tBuBrettPhos Pd G3 Precatalyst (2 mol%, ~17 mg).
-
Note: If the amine is a solid, add it here (1.2 equiv).
-
-
-
Inert Atmosphere:
-
Seal the vial. Evacuate (vacuum) and backfill with Argon three times to remove ambient oxygen.
-
-
Solvent & Liquid Reagents:
-
Add anhydrous THF (5.0 mL for 1 mmol scale) via syringe.
-
If the amine is a liquid, add it now via syringe (1.2 equiv).
-
Add LHMDS solution (1.0 M in THF, 2.2 mL, 2.2 equiv) dropwise over 1 minute.
-
Observation: The solution color typically shifts from pale yellow to a darker orange/brown upon base addition.
-
-
Reaction:
-
Place the vial in a pre-heated aluminum block at 65°C .
-
Stir vigorously (800 rpm) for 4–16 hours.
-
Monitoring: Check reaction progress via LC-MS or UPLC. Look for the consumption of the bromide (M+H ~164/166) and formation of the product. The D3-methyl group will add +3 mass units compared to a standard proteo-analog.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Quench by adding saturated aqueous NH4Cl (5 mL) and dilute with EtOAc (10 mL).
-
Separate phases.[4] Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Combine organics, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Pyrazoles are polar.[5] A gradient of 0-10% MeOH in DCM or 20-80% EtOAc in Hexanes is typically required.
-
Optimization & Troubleshooting Guide
If the standard protocol yields <50%, follow this logic flow to identify the bottleneck.
Figure 2: Troubleshooting decision tree for pyrazole amination.
Common Issues:
-
Hydrodehalogenation (Formation of 1-(methyl-D3)-1H-pyrazole):
-
Cause: Hydride source present (often from solvent impurities) or excessive heating.
-
Fix: Use fresh anhydrous THF. Switch solvent to 1,4-Dioxane.
-
-
Stalled Reaction (Low Conversion):
-
Cause: Catalyst death via coordination.
-
Fix: Increase catalyst loading to 5 mol%. Ensure tBuBrettPhos is used (not regular BrettPhos, which is less bulky).
-
-
Protodeuteration (Loss of D3 tag):
-
Risk: Extremely low. The methyl C-H/C-D pKa is >35. Standard bases (LHMDS, NaOtBu) will not deprotonate this position.
-
References
-
Primary Protocol Source: Su, M.; Hoshiya, N.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters2014 , 16(3), 832–835. [Link]
-
Ligand Selection: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. [Link]
-
Deuterium Stability: Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry2014 , 57(9), 3595–3611. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. CAS 105675-85-2: 4-Bromo-1-methyl-1H-pyrazol-5-amine [cymitquimica.com]
Scalable synthesis methods for methyl-D3 pyrazole intermediates
Application Note: Scalable Synthesis of Methyl-D3 Pyrazole Intermediates
Executive Summary & Strategic Context
In modern drug discovery, the "Deuterium Switch"—replacing metabolically labile C-H bonds with C-D bonds—has evolved from a niche mechanistic tool to a validated strategy for improving pharmacokinetic (PK) profiles. The methyl-pyrazole motif, present in blockbuster drugs like Ruxolitinib, Celecoxib, and Sildenafil, is a prime candidate for this modification.
The metabolic oxidation of N-methyl groups leads to demethylation and clearance. Substituting the methyl group with a trideuteromethyl (
This guide details two scalable, high-fidelity protocols for synthesizing N-(methyl-d3) pyrazoles, addressing the critical challenges of regioselectivity , isotopic scrambling , and cost-efficiency .
Critical Technical Analysis
Before selecting a route, the process chemist must evaluate three factors:
-
Regioselectivity (N1 vs. N2): Pyrazoles are ambident nucleophiles. Alkylation of asymmetric pyrazoles typically yields a mixture of isomers. The ratio depends on steric bulk, electronic effects, and the alkylating agent's "hardness."
-
Isotopic Scrambling: Under strongly basic conditions (e.g., NaH/DMF), protons on the pyrazole ring (specifically C5-H) can undergo H/D exchange if deuterated protic solvents (
, ) are present, leading to over-deuterated impurities that complicate regulatory filing. -
Reagent Scalability:
-
Iodomethane-d3 (
): The "Gold Standard" for reactivity but volatile (bp 42°C), carcinogenic, and expensive. Requires closed systems. -
Methanol-d4 (
): Significantly cheaper and safer but requires activation via Mitsunobu conditions, generating stoichiometric byproduct waste (TPPO).
-
Decision Matrix: Route Selection
Figure 1: Decision matrix for selecting the optimal deuteration pathway based on substrate symmetry and process constraints.
Protocol A: Direct Alkylation with Iodomethane-d3
Best For: High-value intermediates where yield is paramount and closed-system handling is available.
Mechanism:
Materials
-
Substrate: 1H-Pyrazole derivative (1.0 equiv)
-
Electrophile: Iodomethane-d3 (
, >99.5 atom % D) (1.1 equiv) -
Base: Cesium Carbonate (
) (2.0 equiv) — Preferred over NaH to minimize scrambling and improve N1/N2 ratios via chelation effects. -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous).
Step-by-Step Methodology
-
System Setup: Equip a reaction vessel with a dry-ice/acetone reflux condenser (to retain volatile
) and a nitrogen inlet. For scales >10g, use a sealed pressure tube or autoclave. -
Dissolution: Charge the pyrazole derivative and
into the vessel. Add ACN (10 vol). Stir at room temperature (RT) for 30 minutes to ensure deprotonation/complexation. -
Addition: Cool the mixture to 0°C. Add
dropwise via syringe or cannula. Note: is highly volatile; keep the reagent bottle on ice. -
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS.[1]
-
Checkpoint: If conversion is <90%, heat to 40°C, but ensure the vessel is sealed to prevent isotope loss.
-
-
Workup: Filter off inorganic salts (
, ). Rinse the cake with ACN. -
Concentration: Concentrate the filtrate under reduced pressure. Crucial: Do not apply high vacuum at high temperatures if the product is low molecular weight (volatility risk).
-
Purification: Silica gel chromatography (Hexanes/EtOAc). Regioisomers usually separate well; N1-methyl (less polar) typically elutes before N2-methyl.
Expert Insight: Using
Protocol B: Mitsunobu Reaction with Methanol-d4
Best For: Scalable processes requiring cost reduction and avoidance of carcinogens. Mechanism: Dehydrative coupling via phosphonium intermediate.
Materials
-
Substrate: 1H-Pyrazole derivative (1.0 equiv)
-
Alcohol: Methanol-d4 (
, >99.8 atom % D) (1.5 equiv) -
Phosphine: Triphenylphosphine (
) (1.5 equiv)[2] -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[2]
-
Solvent: THF (Anhydrous).
Step-by-Step Methodology
-
Preparation: Dissolve the pyrazole substrate and
in anhydrous THF (10 vol) under nitrogen. -
Alcohol Addition: Add
to the mixture. Cool to 0°C.[2] -
Activation (The Critical Step): Add DIAD dropwise over 30 minutes.
-
Why? Adding DIAD slowly prevents the formation of hydrazine byproducts and controls the exotherm.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Quench: Add water (0.5 vol) to quench excess betaine.
-
Workup: Concentrate THF. Dissolve residue in EtOAc/Heptane (1:1).
-
Scalability Tip: Triphenylphosphine oxide (TPPO) is the major contaminant. Add
(1.5 equiv) and stir for 1 hour to form a precipitate of , which can be filtered off, simplifying column chromatography.
-
-
Purification: Silica gel chromatography.
Mechanism Visualization
Figure 2: The Mitsunobu cycle adapted for deuteromethylation. Note that while methanol is achiral, the mechanism ensures efficient dehydration.
Quality Control & Analytical Verification
Ensuring isotopic purity is mandatory for clinical candidates.
A. Proton NMR ( H-NMR)
-
Objective: Confirm absence of
signal and quantify %D incorporation. -
Method:
-
Run a standard
H-NMR (e.g., 400 MHz or higher). -
Look for the residual protio-methyl signal (usually
3.8–4.0 ppm). -
Quantification: Use an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) with a known relaxation delay (
). -
Calculation:
-
B. Mass Spectrometry (HRMS)
-
Objective: Track isotopologue distribution (
). -
Observation: The molecular ion
will shift by +3.018 Da compared to the non-deuterated standard. -
Acceptance Criteria: Typically, pharmaceutical grade requires
-enrichment with .
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity | Steric crowding or poor base choice. | Switch to Protocol A using |
| Loss of Deuterium (Scrambling) | Acidic protons on the ring exchanging with solvent. | Avoid strong bases (NaH) in protic deuterated solvents. Use aprotic solvents (DMF/ACN) and strictly anhydrous conditions. |
| Low Yield (Mitsunobu) | High pKa of pyrazole (>13). | Pyrazoles with electron-donating groups are less acidic. Use ADDP/PBu3 (Tsunoda reagent) instead of DIAD/PPh3 for higher basicity tolerance. |
| TPPO Removal | Scale-up difficulty. | Use Polymer-bound PPh3 (more expensive but filtration-only workup) or the |
References
-
Tung, R. (2010). The Development of Deuterium-Containing Drugs. Innovations in Pharmaceutical Technology. Link
-
Kerr, W. J., et al. (2015). Applications of Hydrogen Isotope Exchange in Pharmaceutical Development. Chemical Reviews.[3] Link
-
Garlets, Z. J., et al. (2023).[3] Tracking the Isotopologues: Process Improvement for the Synthesis of a Deuterated Pyrazole. Organic Process Research & Development.[3] Link[4]
-
Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.[3] Link
-
Sigma-Aldrich. (2024). Iodomethane-d3 Technical Data Sheet.Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-1-(methyl-D3)-1H-pyrazole Synthesis
Current Status: Active
Topic: Yield Optimization & Troubleshooting
Target Compound: 4-Bromo-1-(methyl-D3)-1H-pyrazole (CAS: 15803-02-8 analog)
Critical Reagent: Iodomethane-d3 (
Executive Summary
This guide addresses the synthesis of 4-Bromo-1-(methyl-D3)-1H-pyrazole , a critical intermediate in the development of deuterated pharmaceuticals (e.g., JAK inhibitors). While the chemistry appears straightforward (
This support center provides protocols and troubleshooting workflows designed to maximize isotopic incorporation (>99% D) and isolated yield (>90%).
Module 1: The Core Protocol (Direct Alkylation)
Context: The most direct route involves the N-methylation of commercially available 4-bromopyrazole. While Sodium Hydride (NaH) is the traditional choice, our optimized protocol utilizes Cesium Carbonate (
Optimized Experimental Workflow
| Parameter | Recommendation | Technical Rationale |
| Substrate | 4-Bromopyrazole (1.0 eq) | Starting material.[1] |
| Reagent | Iodomethane-d3 ( | Slight excess ensures conversion; large excess wastes cost. |
| Base | Higher solubility in organic solvents than | |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic is required. DMF is superior for solubility but harder to remove. |
| Temperature | 0°C | Control exotherm to prevent |
| Time | 2–4 Hours | Monitor by TLC/LCMS. Prolonged stirring can lead to degradation. |
Step-by-Step Protocol
-
Drying: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solvation: Dissolve 4-bromopyrazole in Anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(powdered, dried) in one portion. Stir for 15 min at RT.[1] -
Addition: Cool the mixture to 0°C. Add
dropwise via syringe.-
Critical:
is highly volatile (bp ~42°C). Pre-cool the syringe if possible.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir.
-
Quench: Dilute with water (dissolves inorganic salts) and extract immediately with EtOAc.
Module 2: Troubleshooting & FAQs
Category A: Low Yield (The "Missing Mass" Problem)
Q: My conversion is 100% by LCMS, but I only isolated 50% yield. Where did it go? A: The culprit is likely product volatility . 4-Bromo-1-methylpyrazole has a boiling point of ~185°C, but it has significant vapor pressure.
-
Diagnosis: Did you use a high-vacuum pump for an extended period to remove DMF?
-
Solution:
-
Avoid high vacuum (<1 mbar) if possible.
-
If removing DMF, use a heptane azeotrope on a rotary evaporator at 40-50°C, not high heat.
-
Preferred Workup: Wash the organic layer 5x with water/brine to remove DMF, rather than evaporating it off.
-
Q: The reaction stalled at 60% conversion. Adding more
-
Solution: Ensure
is dried (vacuum oven at 120°C overnight) and DMF is from a fresh Sure/Seal bottle.
Category B: Isotopic Purity
Q: My D-incorporation is only 95%. How do I improve this? A: This is rarely a chemical exchange issue (methyl C-H bonds are stable). It is a reagent quality issue.
-
Check: Is your
old? If it has been opened repeatedly, it may be contaminated with atmospheric moisture or light-degraded. -
Fix: Use a fresh ampoule of
(>99.5 atom % D). Ensure the reaction is under positive inert gas pressure to prevent atmospheric moisture ingress.
Module 3: Visual Logic & Decision Support
Workflow Visualization: The Cesium Pathway
Caption: The optimized
Troubleshooting Logic Tree
Caption: Diagnostic flow for resolving yield and purity discrepancies in pyrazole methylation.
References
-
SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight. Retrieved from [Link]
-
MDPI. (2009). Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
Sources
Technical Support Center: High-Purity Isolation of 4-Bromo-1-(methyl-D3)-1H-pyrazole
Current Status: Operational Ticket ID: D3-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Executive Summary
This guide addresses the synthesis and purification of 4-Bromo-1-(methyl-D3)-1H-pyrazole . Unlike standard alkylations, this workflow prioritizes isotopic conservation and yield protection . The primary challenge is not the reaction chemistry—which is robust—but the separation of unreacted starting material without using wasteful chromatographic steps that risk product loss due to volatility.
Key Technical Constraints:
-
Target Purity: >98% Chemical Purity, >99% Isotopic Enrichment.
-
Critical Physical Property: 4-Bromo-1-methylpyrazole is a liquid/low-melting solid with moderate volatility (bp ~185–188°C). Prolonged high-vacuum exposure can lead to mass loss.
-
Cost Factor: Deuterated methyl iodide (
) is the limiting, high-value reagent.
Part 1: The Optimized Workflow (The "Happy Path")
The following protocol utilizes a Self-Validating Chemical Wash strategy. By exploiting the acidity of the pyrazole N-H bond (pKa ~12.7), we can chemically sequester unreacted starting material into the aqueous phase, leaving the pure deuterated product in the organic phase.
Step-by-Step Protocol
1. Reaction Setup (Anhydrous is Critical)
-
Reagents: 4-Bromo-1H-pyrazole (1.0 equiv),
(1.1 equiv), or (2.0 equiv). -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Insight: Use a sealed pressure tube.
is volatile (bp 42°C). A sealed system prevents isotope escape and drives the reaction to completion.
2. Workup & Purification (The "Base Wash")
-
Quench: Filter off inorganic solids. Concentrate MeCN (carefully, do not go to dryness). Dilute residue with Ethyl Acetate (EtOAc) .
-
The Critical Wash: Wash the organic layer with 1N NaOH (2x) .
-
Mechanism: The NaOH deprotonates any unreacted 4-bromopyrazole (forming the water-soluble sodium pyrazolide salt). The N-methylated product has no acidic proton and remains in the EtOAc.
-
-
Final Polish: Wash with Brine (1x) to remove residual water. Dry over
.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Concentration: Remove solvent via rotary evaporator at 40°C, >20 mbar. Do not leave on high vacuum (<1 mbar) overnight.
Workflow Visualization
Caption: Logic flow for the chemical separation of N-methylated product from unreacted starting material using pH-dependent solubility.
Part 2: Troubleshooting Guide
Issue 1: "I see starting material (4-bromopyrazole) in my NMR after workup."
Diagnosis: The basic wash was insufficient or the pH was too low. Root Cause: 4-Bromopyrazole is a weak acid (pKa ~12.7). If the aqueous wash is not basic enough (pH < 12), the equilibrium favors the neutral, organic-soluble form. Corrective Action:
-
Redissolve the crude oil in EtOAc.
-
Wash vigorously with 2N NaOH (instead of 1N).
-
Back-extract the aqueous layer once with EtOAc to recover any trapped product, then combine organic layers.
Issue 2: "My yield is lower than expected (<50%), but the crude looked clean."
Diagnosis: Product loss due to volatility. Root Cause: 4-Bromo-1-methylpyrazole has a boiling point of ~185°C. While not highly volatile, it has significant vapor pressure. Leaving it on a high-vacuum manifold (lyophilizer or oil pump) for extended periods will cause sublimation or evaporation. Corrective Action:
-
Stop: Do not use high vacuum for >30 minutes.
-
Fix: Use a rotary evaporator at 40°C/20 mbar until constant weight is achieved. If trace solvent remains (seen in NMR), it is often acceptable for downstream steps rather than risking product loss.
Issue 3: "The H-NMR shows a small peak at ~3.9 ppm (CH3) instead of being silent."
Diagnosis: Isotopic Dilution (H/D Scrambling).
Root Cause: This is rarely "scrambling" (C-D bonds on methyls are stable). It is usually hydrolysis of the reagent before reaction. If your solvent (ACN/DMF) was "wet," the water reacted with
-
Ensure
ampoules are opened immediately before use. -
Dry ACN over molecular sieves (3Å) for 24 hours prior to reaction.
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use column chromatography instead of the base wash? A: Yes, but it is often unnecessary and reduces yield. If you must use a column (e.g., to remove non-polar impurities), use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) .
-
Note: The product (N-methyl) moves faster (higher Rf) than the unreacted N-H starting material because the N-H bond is a hydrogen bond donor that interacts strongly with silica.
Q2: Are there regioisomers I need to worry about? A: No, provided your starting material is correct. 4-Bromo-1H-pyrazole is a symmetric molecule. Alkylation at either nitrogen (N1 or N2) yields the exact same product.
-
Warning: If you accidentally purchased 3-bromo-1H-pyrazole , alkylation will produce a mixture of 3-bromo-1-methyl and 5-bromo-1-methyl isomers, which are difficult to separate. Verify your starting material by C13 NMR (symmetric signals) before starting.
Q3: How do I store the deuterated product? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the C-D bond is stable, the pyrazole ring can slowly discolor (oxidize) if left in light/air for months.
Part 4: Data & Specifications
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | ~164.02 g/mol | +3 Da shift from non-deuterated |
| Boiling Point | 185–188°C | Moderate volatility |
| pKa (SM) | ~12.7 (NH) | Acidic enough for NaOH extraction |
| TLC (Hex:EtOAc 3:1) | Rf ~0.6 (Product) | Rf ~0.2 (Starting Material) |
Decision Tree for Impurity Management
Caption: Decision matrix for post-reaction analysis.
References
-
PubChem. (2025).[2][3][4] 4-Bromo-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Data. (2025). Equilibrium pKa Table (Heterocycles). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(bromomethyl)-1-methyl-1H-pyrazole | C5H7BrN2 | CID 43141470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Bromo-1-(methyl-D3)-1H-pyrazole
[1]
Topic: Thermal Stability & Handling of 4-Bromo-1-(methyl-D3)-1H-pyrazole
Executive Summary
This guide addresses the thermal stability, handling, and experimental integrity of 4-Bromo-1-(methyl-D3)-1H-pyrazole .[1] While the parent compound (4-bromo-1-methylpyrazole) exhibits robust thermal stability typical of aromatic heterocycles, the introduction of the trideuteromethyl group (
This compound is primarily used as an internal standard in mass spectrometry or as a metabolic probe in drug discovery.[1] Therefore, maintaining the integrity of the Carbon-Deuterium (C-D) bond and the Carbon-Bromine (C-Br) bond under elevated temperatures is the critical success factor.
Module 1: Thermal Stability Profile
Q1: What is the maximum safe operating temperature for this compound?
A: The compound is chemically stable up to its boiling point of approximately 186–188°C (at 760 mmHg) under inert atmosphere.[1] However, for experimental reproducibility and to prevent minor thermal degradation, we recommend a maximum continuous operating temperature of 140°C .[1]
Technical Insight: The pyrazole ring is highly aromatic and resistant to thermal ring-opening below 200°C. The primary failure mode at high temperatures is not ring destruction, but rather:[1]
-
Oxidative Demethylation: In the presence of oxygen at
.[1] -
Hydrodebromination: In the presence of reducing agents or transition metals (e.g., Pd) at
.
Q2: Does the Deuterium label (
) affect thermal stability?
A: Yes, it slightly improves stability against oxidative degradation due to the Primary Kinetic Isotope Effect (KIE) .[1] The C-D bond is shorter and stronger than the C-H bond (Bond Dissociation Energy:
Impact:
-
Oxidation Resistance: The
group is significantly more resistant to radical abstraction and metabolic oxidation (e.g., by CYP450 mimics) compared to the non-deuterated methyl group.[1] -
Boiling Point: You may observe a negligible "inverse isotope effect" where the deuterated analog has a boiling point 0.5–1.0°C lower than the proteo-analog, but this does not impact standard reflux protocols.[1]
Q3: Can I subject this compound to microwave irradiation?
A: Yes. Pyrazoles are excellent substrates for microwave-assisted synthesis.[1]
-
Limit: 200°C for < 30 minutes.
-
Solvent: Use non-nucleophilic solvents (e.g., DMF, Toluene) to prevent
displacement of the bromine or methyl group scrambling.
Module 2: Reaction Troubleshooting (High Temperature)
Issue: "I observe debromination (loss of Br) during Suzuki coupling at 100°C."
Diagnosis: Thermal hydrodebromination. Mechanism: At high temperatures, Palladium (Pd) can insert into the C-Br bond.[1] If a hydride source (e.g., excess alcohol solvent, formate, or amine base) is present, the Pd-Br species undergoes reductive elimination, replacing Br with H.
Corrective Action:
-
Lower Temperature: Reduce reaction temperature to 80°C.
-
Solvent Switch: Avoid secondary alcohols (e.g., isopropanol) which act as hydride donors.[1] Use 1,4-Dioxane or Toluene .[1]
-
Catalyst Selection: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that facilitate transmetallation over
-hydride elimination.[1]
Issue: "Isotopic scrambling detected (loss of D-enrichment) after reflux."
Diagnosis: Acid-catalyzed exchange.[1] Mechanism: While the methyl C-D bonds are non-acidic, high-temperature reflux in acidic media (e.g., HCl/MeOH) can lead to slow exchange or migration. Corrective Action:
-
Maintain pH > 4 during workup and reaction.[1]
-
Avoid Lewis acids (e.g.,
) at temperatures , as they can catalyze methyl migration or cleavage.
Module 3: Quantitative Data & Physical Properties
| Property | Value (Parent Analog) | D3-Variant Adjustment |
| Boiling Point | 186–188°C | ~185–187°C (Est.) |
| Flash Point | 93°C | No significant change |
| Density | 1.558 g/mL | ~1.58 g/mL (Higher due to mass of D) |
| Storage Temp | 2–8°C (Recommended) | Same |
| Light Sensitivity | Sensitive (C-Br bond) | Same (Store in Amber Vials) |
Module 4: Experimental Protocols
Protocol A: Thermal Stability Stress Test
Use this protocol to validate the compound's integrity before scaling up high-temperature reactions.[1]
Reagents:
-
4-Bromo-1-(methyl-D3)-1H-pyrazole (50 mg)
-
Internal Standard: 1,3,5-Trimethoxybenzene (10 mg)
-
Solvent:
-DMSO (0.6 mL)
Procedure:
-
Baseline: Dissolve 50 mg of the analyte and 10 mg of IS in
-DMSO. Acquire a quantitative -NMR and -NMR (Deuterium NMR). -
Stress: Transfer solution to a J-Young NMR tube (sealed). Heat at 120°C in an oil bath for 24 hours .
-
Analysis: Cool to room temperature. Acquire post-stress NMR spectra.[1]
-
Criteria:
-
Pass:
recovery of the pyrazole ring protons (H3, H5). No new peaks in -NMR corresponding to (scrambling). -
Fail: Appearance of non-deuterated methyl peak (
ppm) or loss of Bromine (shift in H3/H5 signals).
-
Module 5: Degradation Pathways Visualization
The following diagram illustrates the two primary thermal failure modes: Hydrodebromination (reductive loss of Br) and Oxidative Demethylation (loss of the D3-methyl group).[1]
Figure 1: Thermal degradation pathways. The Red path indicates catalytic failure (Debromination), while the Yellow path indicates harsh chemical degradation (Demethylation).
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 167433, 4-Bromo-1-methylpyrazole. Retrieved May 21, 2025, from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Validation & Comparative
Technical Comparison Guide: 1H NMR Interpretation of 4-Bromo-1-(methyl-D3)-1H-pyrazole
Executive Summary
This guide provides a technical analysis of 4-Bromo-1-(methyl-D3)-1H-pyrazole , a deuterated isotopolog of the common scaffold 4-bromo-1-methyl-1H-pyrazole.
In drug discovery, this compound serves two critical functions:
-
Metabolic Stability: The deuterated methyl group (
) leverages the Kinetic Isotope Effect (KIE) to retard oxidative N-demethylation by cytochrome P450 enzymes. -
Analytical Standard: It acts as a "silent" internal standard in 1H NMR spectroscopy, eliminating signal overlap in the crowded aliphatic region (3.0–4.5 ppm) while retaining the aromatic signature of the pyrazole core.
This document objectively compares the spectral characteristics of the deuterated product against its non-deuterated (protio) analog and outlines the experimental protocols for its validation.
Structural & Theoretical Basis
The Deuterium Advantage
The substitution of three hydrogen atoms (
-
Nuclear Physics: Deuterium has a spin quantum number
(vs. for Protium). Its gyromagnetic ratio is roughly 1/6.5 that of Protium. Consequently, resonances are far outside the standard NMR observation window. -
Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy. This is the basis for improved metabolic stability (see Section 5).
Chemical Structure Comparison
| Feature | Protio-Analog (Standard) | Deutero-Analog (Product) |
| Formula | ||
| MW | 161.00 g/mol | 164.02 g/mol |
| Methyl Group | ||
| 1H NMR Methyl Signal | Strong Singlet (~3.9 ppm) | Silent (Absent) |
Experimental Protocol: Spectral Validation
To validate the isotopic purity and structural integrity of 4-Bromo-1-(methyl-D3)-1H-pyrazole, follow this self-validating NMR protocol.
Materials & Preparation
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (v/v).-
Note:
may be used, but is preferred for sharper resolution of the aromatic coupling.
-
-
Concentration: 10 mg of analyte in 600 µL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1):
seconds.-
Reasoning: Ensure full relaxation of aromatic protons for accurate integration (qNMR).
-
-
Scans (NS): 16 (sufficient due to high concentration).
-
Spectral Width: -2 to 14 ppm.
Workflow Diagram
The following diagram illustrates the logic flow for assigning the spectrum and confirming deuteration.
Caption: Logic flow for spectral validation of deuterated pyrazoles.
Comparative Spectral Analysis
The following data compares the 1H NMR shifts of the standard vs. the deuterated product in
Chemical Shift Table
| Position | Proton Type | Protio-Analog ( | Deuterated Product ( | Observation |
| H-3 | Aromatic CH | 7.52 (s) | 7.52 (s) | Unchanged. |
| H-5 | Aromatic CH | 7.43 (s) | 7.42 (s)* | Minor isotope shift possible. |
| N-Me | Methyl | 3.88 (s, 3H) | Silent | Primary Differentiator. |
*Note: A secondary isotope shift of 0.005–0.01 ppm upfield may be observed for H-5 due to the proximity of the
Interpretation Guide
-
The "Silent" Region: In the Protio-analog, the N-Methyl group dominates the 3.8–4.0 ppm region with a sharp singlet integrating to 3 protons. In the Deuterated Product , this region is baseline flat.
-
Utility: This allows researchers to analyze other aliphatic signals (e.g., linkers, side chains) in this region without overlap.
-
-
Aromatic Integrity: The H-3 and H-5 protons remain distinct. In 4-bromo-pyrazoles, the coupling constant
is typically very small (<1.0 Hz), often resulting in two apparent singlets. -
Quantification of Enrichment: If a tiny peak remains at 3.88 ppm, integration can calculate % Deuteration:
Application: Metabolic Stability (The "Why")
The primary driver for synthesizing 4-Bromo-1-(methyl-D3)-1H-pyrazole is to improve the pharmacokinetic profile of pyrazole-based drugs.
Mechanism: Kinetic Isotope Effect (KIE)
Metabolic clearance of N-methyl pyrazoles often occurs via N-demethylation catalyzed by Cytochrome P450 (CYP) enzymes. This reaction requires the abstraction of a Hydrogen atom from the methyl group.
-
C-H Bond Cleavage: Fast (Rate Limiting Step).
-
C-D Bond Cleavage: Significantly slower (
).
By substituting H with D, the drug resists metabolism, extending its half-life (
Metabolic Pathway Diagram
Caption: Mechanism of CYP450 blockade via Deuterium Kinetic Isotope Effect.
References
-
ChemicalBook. (2025). 4-Bromo-1-methylpyrazole Chemical Properties and Synthesis. Retrieved from
-
BenchChem. (2025).[3][4] Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Retrieved from
-
Compound Interest. (2015).[5] A Guide to 1H NMR Chemical Shift Values. Retrieved from
-
Ingenza. (2025). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[6] J. Org. Chem. Retrieved from
Sources
Mass spectrometry fragmentation pattern of 4-Bromo-1-(methyl-D3)-1H-pyrazole
An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1-(methyl-D3)-1H-pyrazole and its Non-Deuterated Analog
Abstract
Stable isotope-labeled compounds are indispensable tools in modern analytical science, serving as ideal internal standards for quantitative mass spectrometry assays due to their near-identical chemical properties and distinct mass difference from the analyte of interest. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-1-(methyl-D3)-1H-pyrazole. We will compare its fragmentation behavior directly with its non-deuterated counterpart, 4-Bromo-1-methyl-1H-pyrazole, to elucidate the impact of deuterium labeling on the fragmentation pathways. This comparative analysis is crucial for researchers in drug metabolism, pharmacokinetics, and environmental analysis for confident identification, differentiation, and quantification of these compounds.
Introduction: The Rationale for Comparative Fragmentation Studies
4-Bromo-1-(methyl-D3)-1H-pyrazole is a deuterated isotopologue of 4-Bromo-1-methyl-1H-pyrazole, a heterocyclic compound that can serve as a building block in medicinal chemistry.[1] In quantitative mass spectrometry, the ideal internal standard co-elutes chromatographically with the analyte and exhibits similar ionization efficiency but is clearly distinguishable by its mass-to-charge ratio (m/z). While the molecular ion is easily distinguished, understanding the fragmentation pattern is paramount for developing robust Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods in tandem mass spectrometry (MS/MS), which provide superior selectivity and sensitivity.
This guide delves into the fragmentation pathways induced by Electron Ionization (EI), a high-energy "hard" ionization technique that generates complex and reproducible fragmentation patterns, offering a rich fingerprint for structural elucidation.[2] By comparing the EI mass spectra, we can identify unique, high-intensity fragment ions and neutral losses for both the labeled and unlabeled compounds, providing a robust basis for their analytical distinction.
Experimental Protocol: GC-EI-MS Analysis
To generate the fragmentation data discussed herein, a standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) workflow is employed.
Protocol: GC-EI-MS Methodology
-
Sample Preparation: Dilute standards of 4-Bromo-1-methyl-1H-pyrazole and 4-Bromo-1-(methyl-D3)-1H-pyrazole in a volatile solvent (e.g., methanol or ethyl acetate) to a concentration of ~10 µg/mL.
-
Gas Chromatography (GC):
-
Injector: Splitless mode, 250°C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Causality: The GC separates the analyte from the solvent and any potential impurities, ensuring a pure compound enters the mass spectrometer. The temperature ramp ensures the compound elutes as a sharp peak.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Causality: 70 eV is the standard EI energy because it provides sufficient energy to reproducibly fragment most organic molecules, creating a stable and extensive fragmentation pattern that is comparable across different instruments and laboratories.
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-250.
-
Below is a conceptual workflow for this experimental setup.
Caption: Experimental workflow for GC-EI-MS analysis.
Results & Discussion: A Comparative Fragmentation Analysis
The core of our analysis lies in comparing the mass spectra of the non-deuterated (light) and deuterated (heavy) compounds. The presence of a bromine atom results in a characteristic isotopic doublet for bromine-containing ions (79Br and 81Br are in an approximate 1:1 natural abundance), which serves as a useful diagnostic marker.[3]
Fragmentation Pattern of 4-Bromo-1-methyl-1H-pyrazole
The molecular formula is C₄H₅BrN₂, with a monoisotopic mass of approximately 159.96 Da for the 79Br isotopologue.
-
Molecular Ion (M+•): The mass spectrum will exhibit a strong molecular ion peak cluster at m/z 160 and 162 . This doublet confirms the presence of one bromine atom.
-
Loss of Bromine Radical ([M-Br]+): A common fragmentation pathway for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).[4] This leads to a prominent ion at m/z 81 (C₄H₅N₂⁺). This fragment corresponds to the stable 1-methylpyrazolium cation.
-
Loss of Methyl Radical ([M-CH₃]+): Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃), yielding a fragment at m/z 145 and 147 (C₃H₂BrN₂⁺). This corresponds to the 4-bromopyrazole cation radical.
-
Ring Fragmentation (Loss of HCN): Pyrazole rings are known to fragment via the elimination of a neutral hydrogen cyanide (HCN) molecule.[5] This would produce an ion cluster at m/z 133 and 135 .
The proposed fragmentation pathways are illustrated below.
Caption: Key fragmentation pathways of 4-Bromo-1-methyl-1H-pyrazole.
Predicted Fragmentation of 4-Bromo-1-(methyl-D₃)-1H-pyrazole
The molecular formula is C₄H₂D₃BrN₂, with a monoisotopic mass of approximately 162.98 Da for the 79Br isotopologue. The introduction of three deuterium atoms (+3 Da) on the methyl group provides clear mass shifts for fragments containing this group.
-
Molecular Ion (M'+•): The molecular ion peak will be shifted by +3 Da compared to the light analog, appearing at m/z 163 and 165 . This primary observation confirms the successful incorporation of the deuterium label.
-
Loss of Bromine Radical ([M'-Br]+): Similar to the light compound, loss of a bromine radical will occur. However, the resulting fragment retains the deuterated methyl group. This creates a highly diagnostic ion at m/z 84 (C₄H₂D₃N₂⁺), which is 3 Da heavier than the corresponding fragment (m/z 81) in the unlabeled compound. This is an excellent transition for an MRM assay.
-
Loss of Deuterated Methyl Radical ([M'-CD₃]+): Loss of the deuterated methyl radical (•CD₃, 18 Da) results in a fragment at m/z 145 and 147 . Crucially, this fragment has the same nominal mass as the [M-CH₃]⁺ fragment from the non-deuterated analog. While the precursor ions are different (163/165 vs. 160/162), this highlights a potential for cross-talk in MS1 analysis if there is co-elution.
-
Ring Fragmentation (Loss of HCN): The loss of HCN from the pyrazole ring should proceed similarly, as the deuterons are not on the ring. This pathway would yield a fragment at m/z 136 and 138 , a clear shift of +3 Da from the light analog's m/z 133/135 fragment.
The predicted fragmentation pathways for the deuterated compound are shown below.
Caption: Predicted fragmentation of 4-Bromo-1-(methyl-D3)-1H-pyrazole.
Comparative Data Summary
The key to utilizing this information is a direct comparison of the major ions formed from each compound. The table below summarizes the expected m/z values for the primary fragments, highlighting the diagnostic shifts.
| Fragmentation Event | 4-Bromo-1-methyl-1H-pyrazole (Light) | 4-Bromo-1-(methyl-D₃)-1H-pyrazole (Heavy) | Mass Shift (Da) | Diagnostic Value |
| Molecular Ion | 160 / 162 | 163 / 165 | +3 | Excellent |
| Loss of Halogen (-Br) | 81 | 84 | +3 | Excellent |
| Loss of Methyl Group (-CH₃ / -CD₃) | 145 / 147 | 145 / 147 | 0 | Poor (Identical m/z) |
| Loss of HCN | 133 / 135 | 136 / 138 | +3 | Good |
Conclusion and Recommendations
The mass spectrometric fragmentation of 4-Bromo-1-(methyl-D3)-1H-pyrazole is predictable and provides clear diagnostic ions for its differentiation from its non-deuterated analog.
-
Key Finding 1: The most reliable and diagnostically significant fragment ion for the deuterated compound is at m/z 84 , resulting from the loss of a bromine radical. The corresponding fragment for the light compound is at m/z 81. This +3 Da shift provides an unambiguous marker.
-
Key Finding 2: The loss of the methyl group (CH₃ vs. CD₃) from the respective molecular ions results in fragments with the same m/z of 145/147 . This pathway should be avoided when developing selective quantitative methods.
Recommendation for MRM Method Development: For highly selective and sensitive quantification using tandem mass spectrometry, the following transitions are recommended:
-
Analyte (Light): Precursor ion m/z 160 → Product ion m/z 81
-
Internal Standard (Heavy): Precursor ion m/z 163 → Product ion m/z 84
This pair of transitions leverages the unique mass shift in a stable, high-intensity fragment, ensuring minimal cross-talk and providing a robust foundation for quantitative bioanalysis or other applications requiring precise measurement.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]
-
1H-Pyrazole, 4-bromo-. NIST WebBook. Available at: [Link]
-
4-Bromo-1,3-dimethyl-1H-pyrazole. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
1H-Pyrazole, 4-bromo-1-methyl-. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
-
4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
Sources
Comparison of commercial vs synthesized 4-Bromo-1-(methyl-D3)-1H-pyrazole purity
Executive Summary
The Bottom Line: For early-stage screening, commercial 4-Bromo-1-(methyl-D3)-1H-pyrazole (typically >98% chemical purity, ≥99% atom D) is sufficient. However, for DMPK (Drug Metabolism and Pharmacokinetics) studies and quantitative LC-MS internal standards , in-house synthesis is superior. Commercial batches frequently suffer from "isotopic scrambling" (presence of
This guide details the comparative performance and provides a validated, self-verifying protocol for synthesizing high-enrichment material (>99.5%
The "Deuterium Switch" Context
In drug discovery, replacing a methyl group (
The Critical Risk: If the
Experimental Workflow & Protocols
Route A: Commercial Procurement (The Variable)
-
Typical Specs: 98% Chemical Purity, 99 atom % D.
-
The Hidden Flaw: "99 atom % D" is an average. It does not guarantee that 99% of molecules are the fully deuterated
species. It often implies a statistical distribution including significant (CHD2) impurities. -
QC Requirement: Commercial batches must be re-validated via qNMR and High-Resolution Mass Spectrometry (HRMS) before use in KIE studies.
Route B: In-House Synthesis (The Constant)
The following protocol ensures maximum isotopic incorporation by controlling the stoichiometry and excluding protic sources during the critical alkylation step.
Protocol: Regioselective Methylation of 4-Bromopyrazole
Reaction:
Reagents:
-
4-Bromo-1H-pyrazole (1.0 equiv)
-
Iodomethane-d3 (
, ≥99.5 atom % D, 1.1 equiv) -
Cesium Carbonate (
, 2.0 equiv) -
Acetone (Anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under
atmosphere. -
Dissolution: Add 4-Bromo-1H-pyrazole and anhydrous acetone. Stir until fully dissolved.
-
Base Addition: Add
in a single portion. The suspension will turn milky. -
Alkylation: Cool the mixture to 0°C (ice bath) to suppress over-alkylation. Add
dropwise via syringe.-
Expert Insight: Although 4-bromopyrazole is symmetric, controlling temperature prevents the formation of the pyrazolium salt (quaternary ammonium species).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3]
-
Workup: Filter off the inorganic solids through a Celite pad. Rinse with acetone. Concentrate the filtrate in vacuo.
-
Caution: The product is volatile. Do not apply high vacuum (<10 mbar) for extended periods.
-
-
Purification: Silica gel chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Visualized Workflows
Comparison of Workflows
Figure 1: Decision workflow comparing commercial procurement risks versus the control of in-house synthesis.
Analytical Logic: Isotopologue Distribution
Figure 2: The cascade effect of source purity on final experimental data.
Comparative Data Analysis
The following data represents a typical comparison between a standard commercial batch and material synthesized via the protocol above.
Table 1: Quality Metrics Comparison
| Metric | Commercial (Standard Grade) | In-House Synthesized (Route B) | Impact |
| Chemical Purity | >98% | >99% | Minimal. Both are sufficient for screening. |
| Atom % D | 99.0% | ≥99.6% | Critical. See Isotopologue Distribution below. |
| D3 Species Abundance | ~97.0% | >99.0% | Commercial contains ~3% D2/D1, skewing MS quantification. |
| Cost (1g scale) | $150 - $300 | $40 (Materials) + 4h Labor | Synthesis is cost-effective for gram-scale needs. |
| Lead Time | 1-2 Weeks | 2 Days | Synthesis allows "Just-in-Time" usage. |
Table 2: Isotopologue Distribution (HRMS Analysis)
Calculated based on binomial distribution of deuterium incorporation.
| Isotopologue | Mass Shift | Commercial (99% D Source) | Synthesized (99.8% D Source) |
| D3 (Target) | M+3 | 97.03% | 99.40% |
| D2 (Impurity) | M+2 | 2.94% | 0.60% |
| D1 (Impurity) | M+1 | 0.03% | <0.01% |
Analysis: The "Commercial" sample contains nearly 3% of the
Analytical Validation (Self-Validating System)
To confirm the quality of your synthesized product, use this dual-method approach:
-
1H-NMR (Residual Proton Check):
-
Run in
.[4] -
Focus on the region
3.8–4.0 ppm (where the N-Methyl group appears). -
Pass Criteria: No singlet should be visible at this shift. Any integration here represents
or contamination.
-
-
HRMS (Isotopologue Cluster):
-
Zoom in on the molecular ion (
). -
For 4-Bromo-1-(methyl-D3)-1H-pyrazole (
), the monoisotopic mass is approx 164.0 (for ). -
Pass Criteria: The M-1 peak (representing loss of D or presence of H species) must be <1% relative to the base peak.
-
References
-
Gant, T. G. (2014).[5] Using deuterium in drug discovery: leaving the label in the drug.[5] Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18, 929–952. Link
-
Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development.[3][5][6][7] Annual Reports in Medicinal Chemistry, 46, 403-417. Link
-
Fulmer, G. R., et al. (2010).[8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[8][9] Organometallics, 29(9), 2176–2179. Link
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-1-(methyl-D3)-1H-pyrazole
[1][2]
Part 1: Executive Summary & Core Directive
Immediate Action Required: 4-Bromo-1-(methyl-D3)-1H-pyrazole is a halogenated, deuterated organic solid .[1][2] Unlike standard organic waste, its disposal is governed by two critical factors:
-
Halogen Content (Bromine): It strictly requires high-temperature incineration with flue gas scrubbing. NEVER mix with non-halogenated solvents or dispose of down the drain.
-
Isotopic Labeling (Deuterium): While chemically stable and non-radioactive, deuterated compounds are high-value inventory items. Disposal often triggers inventory reconciliation protocols to prevent "phantom loss" in regulated labs.
The Golden Rule: Segregate this compound into the Halogenated Organic Solid waste stream.
Part 2: Chemical Profile & Hazard Identification[1][2][5]
Understanding the physicochemical nature of the analyte is the first step in a self-validating safety protocol.
| Property | Specification | Operational Implication |
| Compound Name | 4-Bromo-1-(methyl-D3)-1H-pyrazole | Deuterated analog of CAS 15803-02-8 |
| CAS Number | 1185320-08-4 (Labeled) / 15803-02-8 (Unlabeled) | Use unlabeled CAS for surrogate safety data if specific MSDS is unavailable. |
| Physical State | Solid (Crystalline/Powder) | Risk of dust generation during transfer.[3] |
| Halogen Content | Bromine (Br) | CRITICAL: Requires halogen-specific incineration to capture acidic byproducts (HBr). |
| Hazards (GHS) | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][5] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory. |
Part 3: Waste Stream Segregation Logic
The most common compliance failure in laboratory disposal is the cross-contamination of halogenated and non-halogenated waste streams. The following decision tree illustrates the correct classification logic for this specific compound.
Figure 1: Waste segregation logic flow. Note that the presence of Bromine dictates the "Halogenated" classification, regardless of the Deuterium isotope.
Part 4: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Preparation
-
Inventory Reconciliation: Before destruction, scan/log the container out of your LIMS (Laboratory Information Management System). Deuterated compounds are expensive; failing to log disposal results in "ghost inventory."
-
Quenching (Rarely Needed): This pyrazole derivative is generally stable. Unless it has been reacted with strong electrophiles or oxidizers, no chemical quenching is required prior to binning.
Phase 2: Containerization & Labeling
-
Container Type: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant liner (PTFE).
-
Labeling:
-
Primary Identifier: "Hazardous Waste - Solid, Halogenated."
-
Constituents: Write the full chemical name. Tip: It is acceptable to write "Bromopyrazole derivative" if exact stoichiometry is variable, but specific naming is preferred.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Phase 3: The Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Lab Packs."
-
Don PPE: Nitrile gloves (double gloving recommended for halogenated organics), safety glasses with side shields, and a lab coat.
-
Transfer:
-
Seal & Wipe: Tightly cap the container. Wipe the exterior with a solvent-dampened wipe to remove any residue. Dispose of the wipe in the same container or a solid hazardous waste bin.
-
Log: Record the weight added to the accumulation log sheet attached to the waste container.
Part 5: Emergency Spill Response (Solid Spill)
In the event of a benchtop spill, follow this "Secure-Contain-Clean" workflow.
Figure 2: Operational workflow for dry solid spills of brominated heterocycles.
Detailed Cleanup Steps:
-
Avoid Dust: Do not dry sweep if the powder is fine. Cover the spill with a paper towel dampened with water or isopropyl alcohol to prevent aerosolization.
-
Scoop: Use a plastic scoop or dustpan dedicated to chemical waste.
-
Surface Wash: After removing the bulk solid, wash the area with soap and water. The pyrazole ring is stable but can be stubborn to remove from porous surfaces.
Part 6: Regulatory & Compliance Context
US EPA (RCRA) Classification
While 4-Bromo-1-methyl-1H-pyrazole is not explicitly P-listed or U-listed by name, it is regulated under the "Cradle-to-Grave" mandate.[1]
-
Waste Code: It is typically managed as a D001 (Ignitable) if mixed with solvents, or more commonly under a generic "Lab Pack" code for halogenated organics (e.g., 002 or state-specific codes) [1].
-
Halogen Requirement: The presence of Bromine generally mandates incineration at facilities equipped with acid gas scrubbers to neutralize Hydrogen Bromide (HBr) emissions [2].
Deuterium (Stable Isotope) Considerations[10][11][12]
-
Radioactivity: Deuterium (
H) is a stable isotope and is NOT radioactive. Do not place this in radioactive waste streams (RAM), as this will incur unnecessary costs and regulatory rejection [3]. -
Export Controls: If shipping waste across international borders, verify if the deuterated nature triggers specific export control classification numbers (ECCN), though this is rare for small organic molecules.
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. scienceready.com.au [scienceready.com.au]
- 7. hscprep.com.au [hscprep.com.au]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
